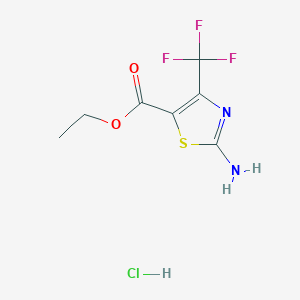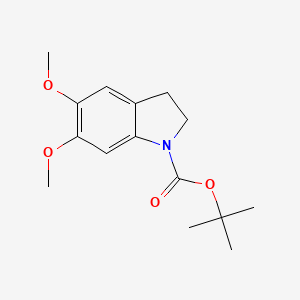
1-Boc-5,6-Dimethoxyindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5,6-dimethoxyindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of tert-butyl and methoxy groups, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate typically involves the reaction of 5,6-dimethoxyindoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5,6-dimethoxyindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 5,6-dimethoxyindoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5,6-dimethoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5,6-dimethoxyindole-1-carboxylate
- tert-Butyl 5,6-dimethoxyindoline-2-carboxylate
- tert-Butyl 5,6-dimethoxyindoline-3-carboxylate
Uniqueness
tert-Butyl 5,6-dimethoxyindoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of tert-butyl and methoxy groups can enhance its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl 5,6-dimethoxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h8-9H,6-7H2,1-5H3 |
Clave InChI |
XFMIGCAWYMRHRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
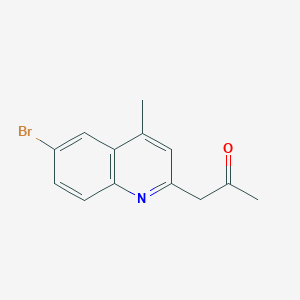
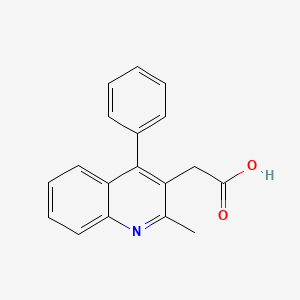
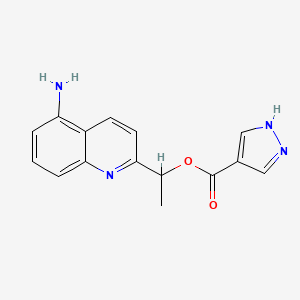
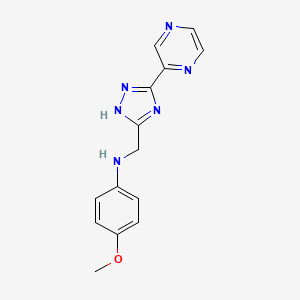
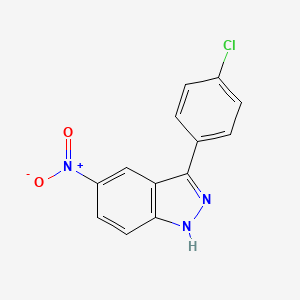

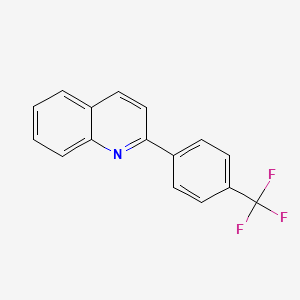


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

